

Application Note: In Vitro Characterization of N-methyl-2-phenylcyclopentan-1-amine (Cypenamine)

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Compound of Interest

Compound Name:	<i>N-methyl-2-phenylcyclopentan-1-amine</i>
CAS No.:	1250089-45-2
Cat. No.:	B2467848

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Abstract & Introduction

N-methyl-2-phenylcyclopentan-1-amine (Cypenamine) represents a class of phenylcyclopentylamines structurally related to the monoamine oxidase inhibitor tranylcypromine and the psychostimulant fencamfamine. Historically investigated for antidepressant and ergogenic properties, its primary mechanism of action involves the modulation of monoamine transporters (MATs), specifically acting as a reuptake inhibitor or releasing agent for dopamine (DAT) and norepinephrine (NET).

This application note provides a rigorous, self-validating technical guide for the in vitro assessment of Cypenamine. Unlike generic screening protocols, these methods are optimized for lipophilic, CNS-active amines, focusing on three critical drug discovery pillars: Target Engagement, Blood-Brain Barrier (BBB) Permeability, and Metabolic Stability.

Chemical Profile

Property	Value	Notes
IUPAC Name	N-methyl-2-phenylcyclopentan-1-amine	
Molecular Weight	175.27 g/mol	
LogP (Predicted)	~2.8	Highly Lipophilic; CNS penetrant
Primary Targets	DAT, NET	Secondary: nAChRs (micromolar)
Solubility	DMSO (up to 20 mM)	Avoid aqueous storage of stock

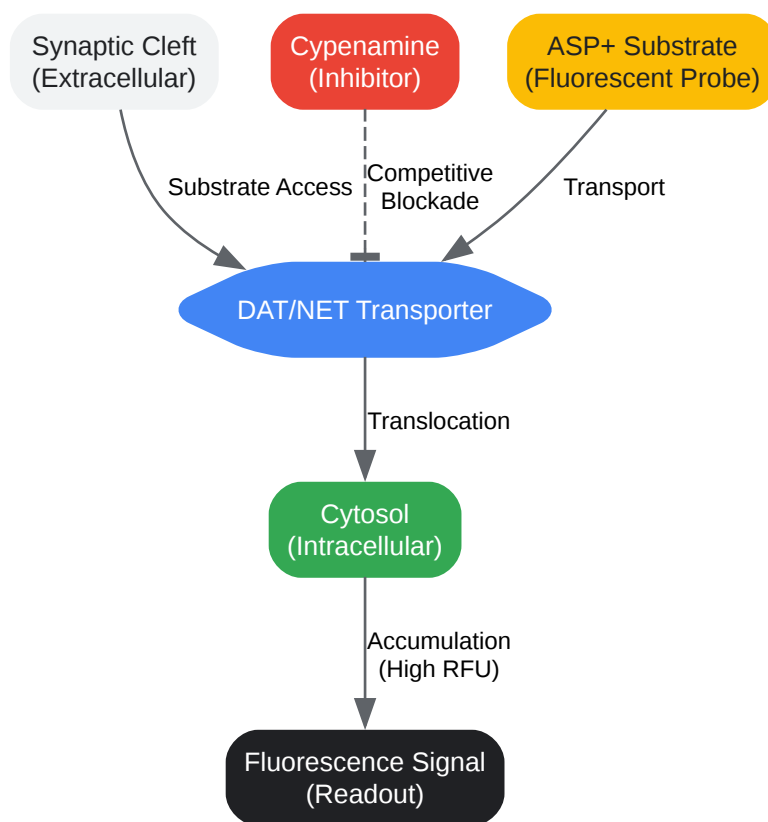
Target Engagement: Fluorescent Monoamine Uptake Assay

Objective: Quantify the potency (IC₅₀) of Cypenamine in inhibiting dopamine and norepinephrine reuptake without the use of hazardous radioligands.

Rationale (The "Why")

Traditional assays use tritiated neurotransmitters ([³H]-DA). However, for high-throughput profiling of psychostimulants, the fluorescent substrate ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) offers superior temporal resolution and safety. ASP+ is a substrate for DAT and NET; its fluorescence increases significantly upon intracellular accumulation, allowing real-time kinetic monitoring.

Mechanism of Action Diagram



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Figure 1: Mechanism of the ASP+ Uptake Assay. Cypenamine competes with the fluorescent probe ASP+ for transport, reducing the intracellular fluorescence signal.

Detailed Protocol

Materials:

- Cell Line: HEK293 stably expressing human DAT (hDAT) or hNET.
- Reagent: ASP+ (Sigma-Aldrich), dissolved to 10 mM in DMSO.
- Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).
- Control: Cocaine HCl (Positive Control, IC₅₀ ~0.2-0.5 μM).

Workflow:

- Seeding: Plate HEK293-hDAT cells at 40,000 cells/well in a black-walled, clear-bottom 96-well plate (Poly-D-Lysine coated). Incubate 24h at 37°C/5% CO₂.
- Wash: Remove culture media and wash cells 2x with 200 µL warm KRH buffer.
- Pre-incubation: Add 180 µL of KRH buffer containing Cypenamine (concentration range: 1 nM to 100 µM). Incubate for 10 minutes at room temperature.
 - Critical Step: Ensure DMSO concentration < 0.1% to avoid solvent effects on the transporter.
- Substrate Addition: Add 20 µL of ASP+ (Final concentration: 10 µM).
- Kinetic Read: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).
 - Excitation: 475 nm
 - Emission: 609 nm
 - Duration: Read every 30 seconds for 15 minutes.
- Analysis: Calculate the slope of fluorescence uptake (RFU/min) over the linear range (typically 2-10 mins). Normalize slope to Vehicle Control (100% uptake) and Blocker Control (0% uptake).

Self-Validation Criteria:

- Z-Factor: Must be > 0.5.
- Signal Window: Total uptake (Vehicle) must be >5x the non-specific uptake (Cocaine treated).

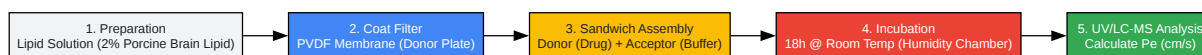
ADME Profiling: PAMPA-BBB Permeability

Objective: Determine the passive transcellular permeability of Cypenamine across the Blood-Brain Barrier.

Rationale

As a psychotropic agent, Cypenamine must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) uses a porcine brain lipid extract to simulate the endothelial cell membrane. This is a high-throughput alternative to Caco-2 or in vivo microdialysis.

Assay Workflow Diagram



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Figure 2: PAMPA-BBB Workflow. The sandwich configuration separates the donor well (drug) from the acceptor well (buffer) via a lipid-impregnated filter.

Detailed Protocol

Materials:

- Membrane: PVDF 96-well filter plate (0.45 μm pore size).
- Artificial Lipid: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
- Donor Buffer: PBS (pH 7.4).
- Acceptor Buffer: PBS (pH 7.4) + 5% DMSO (to simulate brain tissue sink conditions).

Workflow:

- Membrane Activation: Carefully pipette 4 μL of Lipid/Dodecane solution onto the filter of the donor plate. Do not touch the membrane with the tip.^{[1][2]}
- Donor Preparation: Dilute Cypenamine to 50 μM in Donor Buffer. Add 200 μL to the Donor plate (Top).
- Acceptor Preparation: Add 300 μL of Acceptor Buffer to the Receiver plate (Bottom).
- Sandwich: Place the Donor plate on top of the Receiver plate.

- Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber (to prevent evaporation).
- Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using UV-Vis (230-500 nm) or LC-MS/MS.[3]

Data Analysis: Calculate Effective Permeability (

) using the formula:

Classification:

- cm/s: High CNS Permeability (Expected for Cypenamine).
- cm/s: Low CNS Permeability.[3]

Metabolic Stability: Human Liver Microsomes (HLM)

Objective: Predict the hepatic clearance and half-life (

) of Cypenamine.

Rationale

Phenylcyclopentylamines are susceptible to Phase I metabolism, primarily aromatic hydroxylation or N-demethylation by Cytochrome P450 enzymes (CYP2D6/CYP3A4). HLM assays provide the intrinsic clearance (

) value essential for dosing predictions.

Detailed Protocol

Materials:

- Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
- Cofactor: NADPH regenerating system (or 1 mM NADPH).
- Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

- Master Mix: Prepare microsomes (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4).
- Pre-incubation: Add Cypenamine (1 μ M final) to the master mix. Incubate at 37°C for 5 minutes.
- Initiation: Add NADPH (1 mM final) to start the reaction.
- Sampling: At

minutes, remove 50 μ L of reaction mixture.
- Quenching: Immediately dispense into 150 μ L ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
- Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition (Cypenamine: 176

fragment).

Calculation: Plot

vs. Time. The slope

is the elimination rate constant.

References

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